1,2,5-Trimethylpiperidin-4-amine
Overview
Description
1,2,5-Trimethylpiperidin-4-amine is an organic compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Trimethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with methylating agents under controlled conditions. The reaction typically proceeds via the formation of intermediate compounds, which are subsequently reduced to yield the desired amine.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized processes to ensure high yield and purity. These methods may include the use of specific catalysts and reaction conditions to facilitate the methylation and reduction steps efficiently. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal results.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1,2,5-Trimethylpiperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-amine: Another piperidine derivative with similar structural features.
4-Piperidone: A precursor in the synthesis of 1,2,5-trimethylpiperidin-4-amine.
N-Benzyl this compound: A derivative with potential anti-ischemic activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,2,5-trimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDLPPKTNOOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527103 | |
Record name | 1,2,5-Trimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-90-7 | |
Record name | 1,2,5-Trimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20527103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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